3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile
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Overview
Description
3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group through a series of substitution reactions. The final step involves the attachment of the propanenitrile moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the thienopyrimidine core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile involves its interaction with specific molecular targets. The fluorophenyl group and thienopyrimidine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups may exhibit comparable properties and applications.
Thienopyrimidine analogs: Other thienopyrimidine-based compounds can be compared to highlight the unique features of the target compound.
Uniqueness
The uniqueness of 3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-21(8-2-7-18)15-14-13(9-22-16(14)20-10-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWKYMVRPIKJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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